3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
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Overview
Description
3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a triazolopyridine core, a bromophenyl group, and a methylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multiple steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a bromophenyl halide reacts with the triazolopyridine intermediate.
Attachment of the Methylphenyl Group: The methylphenyl group is attached through an amide coupling reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Assembly: The final compound is assembled by linking the carbamoylmethylsulfanyl group to the triazolopyridine core, often through a thiol-ene reaction or similar sulfur-based coupling methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has shown promise in preliminary studies as an inhibitor of certain enzymes, which could make it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is being explored for its potential therapeutic effects. Its ability to interact with specific biological targets suggests it could be developed into a drug for treating diseases such as cancer or infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of these targets, leading to a therapeutic effect. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
- 3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Uniqueness
Compared to its analogs, 3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to its targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN5O2S/c1-14-3-2-4-18(11-14)25-21(30)15-5-10-19-26-27-22(28(19)12-15)31-13-20(29)24-17-8-6-16(23)7-9-17/h2-12H,13H2,1H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKWUOGAXVCAIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN3C(=NN=C3SCC(=O)NC4=CC=C(C=C4)Br)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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